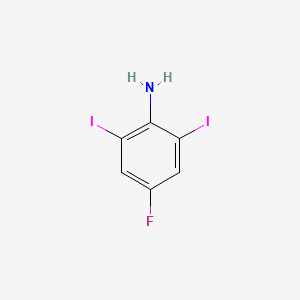

4-Fluoro-2,6-diiodoaniline

Description

Structure

3D Structure

Properties

CAS No. |

88162-54-3 |

|---|---|

Molecular Formula |

C6H4FI2N |

Molecular Weight |

362.91 g/mol |

IUPAC Name |

4-fluoro-2,6-diiodoaniline |

InChI |

InChI=1S/C6H4FI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |

InChI Key |

FWWRDABZYSASMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)F |

Origin of Product |

United States |

Foundational & Exploratory

4-Fluoro-2,6-diiodoaniline chemical properties

Introduction

Halogenated anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of fluorine and iodine atoms on the aniline ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. This guide aims to provide a technical overview of the available chemical properties and general experimental considerations for diiodo-fluoroanilines, with a specific focus on the available data for 2-Fluoro-4,6-diiodoaniline due to the absence of specific data for the 4-fluoro isomer.

Physicochemical Properties of 2-Fluoro-4,6-diiodoaniline

Quantitative data for 2-Fluoro-4,6-diiodoaniline is limited. The following table summarizes the available information from chemical suppliers.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₆H₄FI₂N | [2] |

| Molecular Weight | 362.91 g/mol | [1] |

| CAS Number | 1301739-25-2 | [1] |

| Appearance | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| Purity | Typically >95% | [1] |

Spectral Data

Specific spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for 4-Fluoro-2,6-diiodoaniline or 2-Fluoro-4,6-diiodoaniline are not available in the public domain. General spectral characteristics for halogenated anilines would be expected. For instance, in ¹H-NMR, the aromatic protons would appear as multiplets, with coupling constants influenced by the fluorine and iodine substituents.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, a general synthetic approach for diiodo-substituted anilines can be conceptualized.

General Synthesis of a Diiodo-Fluoroaniline

A plausible synthetic route could involve the direct iodination of a corresponding fluoroaniline. The regioselectivity of the iodination would be directed by the activating amino group and the deactivating, ortho-para directing fluorine atom.

A general workflow for such a synthesis is depicted below:

Safety and Handling

Specific safety and handling information for this compound is not available. For the related compound, 2-Fluoro-4-iodoaniline, the following hazards are identified:

It is prudent to handle any diiodo-fluoroaniline compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding any signaling pathways or specific biological activities of this compound or its isomers. Halogenated anilines, in general, are evaluated in drug discovery programs for their potential as intermediates in the synthesis of bioactive molecules.

Conclusion

While a comprehensive profile of this compound is not available, this guide provides the known data for the closely related isomer, 2-Fluoro-4,6-diiodoaniline. The provided general synthetic workflow and safety considerations offer a starting point for researchers and drug development professionals interested in this class of compounds. Further experimental investigation is required to fully characterize the chemical and biological properties of this compound.

References

Technical Guide: Fluoro-Diiodoaniline Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on Fluoro-Diiodoaniline Derivatives

This technical guide addresses the chemical properties, synthesis, and safety information for fluoro-diiodoaniline derivatives. Initial searches for "4-Fluoro-2,6-diiodoaniline" did not yield a specific CAS number, suggesting a potential ambiguity in the chemical name. This guide therefore focuses on two closely related and commercially available compounds: 2-Fluoro-4,6-diiodoaniline and 4-Fluoro-2-iodoaniline . The former, a di-iodinated compound, is likely the intended subject of the query.

Compound Identification and Properties

A summary of the key identifiers and physicochemical properties for both compounds is presented below.

2-Fluoro-4,6-diiodoaniline

This compound is the most probable subject of interest given the "diiodo" nomenclature in the user's request.

| Property | Value | Reference |

| CAS Number | 1301739-25-2 | [1][2][3][4] |

| Molecular Formula | C6H4FI2N | [2] |

| Molecular Weight | 362.91 g/mol | [2][5] |

| Appearance | Light clear to beige solid | [6] |

| Purity | ≥95% to ≥97% | [4][5] |

| IUPAC Name | 2-fluoro-4,6-diiodoaniline | [4] |

| InChI Key | FIOIEYFUKOZCHS-UHFFFAOYSA-N | [5] |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [1] |

4-Fluoro-2-iodoaniline

This mono-iodinated compound is also presented for clarity and to provide a comprehensive overview of related structures.

| Property | Value | Reference |

| CAS Number | 61272-76-2 | [7][8][9] |

| Molecular Formula | C6H5FIN | [8] |

| Molecular Weight | 237.02 g/mol | [8][9] |

| Appearance | Colorless to brown clear liquid; Off-white crystalline powder | [8][9] |

| Purity | ≥96% to ≥99.0% | [6][7] |

| Density | 1.99 - 2.008 g/cm³ | [7][8] |

| Boiling Point | 259.8°C at 760 mmHg | [7] |

| Melting Point | 89-93°C | [7] |

| Flash Point | 110.9°C | [7] |

| Refractive Index | 1.64 - 1.656 | [7][8][9] |

| Storage | Room temperature, in a cool and dark place (<15°C), under inert gas | [9] |

Experimental Protocols

Detailed experimental procedures are crucial for the application of these compounds in research and development.

Synthesis of 2-Fluoro-4,6-diiodoaniline (General Method)

Reaction:

2-Fluoroaniline + 2 I₂ → 2-Fluoro-4,6-diiodoaniline + 2 HI

Materials:

-

2-Fluoroaniline

-

Iodine (I₂)

-

A suitable base (e.g., sodium bicarbonate) to neutralize the HI byproduct

-

An appropriate solvent (e.g., ethanol, water, or a mixture)

-

Oxidizing agent (optional, to generate I⁺ in situ)

Procedure Outline:

-

Dissolve 2-fluoroaniline in the chosen solvent in a reaction vessel.

-

Add the base to the mixture.

-

Slowly add a solution of iodine in the same solvent to the reaction mixture at a controlled temperature.

-

The reaction may require heating and prolonged stirring to ensure complete di-iodination.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching any unreacted iodine, extraction with an organic solvent, washing the organic layer, drying it, and finally removing the solvent under reduced pressure.

-

The crude product is then purified, for example, by recrystallization or column chromatography.

Synthesis of 4-Fluoro-2-iodoaniline

A detailed experimental protocol for the synthesis of 4-Fluoro-2-iodoaniline has been described.[10]

Materials:

-

4-fluoroaniline (22 g)

-

Iodine (50 g)

-

Calcium carbonate (25 g)

-

Ether (75 ml)

-

Water (75 ml)

-

Sodium thiosulfate solution

-

Petroleum ether for recrystallization

Procedure:

-

A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, 25 g of calcium carbonate, 75 ml of ether, and 75 ml of water is heated at reflux for 48 hours.[10]

-

The ether is removed by distillation.[10]

-

The excess iodine is neutralized by the addition of a sodium thiosulfate solution.[10]

-

The product is isolated by steam distillation.[10]

-

Further purification is achieved by recrystallization from petroleum ether to yield 4-fluoro-2-iodoaniline.[10]

Safety and Handling

Proper safety precautions are essential when working with these halogenated anilines.

2-Fluoro-4,6-diiodoaniline

Specific GHS hazard statements for this compound are not detailed in the search results, but given its structure, it should be handled with care, assuming it to be toxic and an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated fume hood.

4-Fluoro-2-iodoaniline

This compound is classified as hazardous.

-

Hazard Class: 6.1[7]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P271: Use only outdoors or in a well-ventilated area.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[9]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[9]

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Applications in Research and Development

Fluoro- and iodo-substituted anilines are valuable building blocks in organic synthesis, particularly in the pharmaceutical and materials science sectors.

-

Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of a variety of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.[8][11] 4-Iodoaniline, a related compound, is used in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and antiviral compounds.[12]

-

Material Science: These intermediates are used in the development of advanced materials such as polymers and coatings, where their unique chemical properties can improve durability and performance.[8] 2-Fluoro-4-iodoaniline is specifically mentioned for its utility in creating materials with tailored electronic and optical properties for applications like OLEDs and sensors.[11]

-

Organic Synthesis: The distinct reactivity of the C-I and C-F bonds, along with the amino group, makes these molecules versatile synthons for constructing complex organic molecules.[8]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of the discussed compounds.

Caption: General workflow for the synthesis of 2-Fluoro-4,6-diiodoaniline.

Caption: Experimental workflow for the synthesis of 4-Fluoro-2-iodoaniline.

References

- 1. 1301739-25-2|2-Fluoro-4,6-diiodoaniline|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. doronscientific.com [doronscientific.com]

- 4. 2-fluoro-4,6-diiodoaniline | 1301739-25-2 [sigmaaldrich.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 4-Fluoro-2-iodoaniline | 61272-76-2 [sigmaaldrich.com]

- 7. 4-Fluoro-2-iodoaniline CAS 61272-76-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Fluoro-2-iodoaniline 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

- 12. calibrechem.com [calibrechem.com]

Technical Guide: Synthesis and Characterization of 4-Fluoro-2,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound 4-Fluoro-2,6-diiodoaniline. Due to the limited availability of published data on this specific molecule, this document provides a comprehensive, albeit theoretical, framework based on established principles of organic synthesis and analytical chemistry. The proposed synthesis involves the direct di-iodination of 4-fluoroaniline. Detailed protocols for the synthesis, purification, and characterization using modern analytical techniques are presented. This guide is intended to serve as a foundational resource for researchers seeking to prepare and study this compound for potential applications in medicinal chemistry and materials science.

Introduction

Halogenated anilines are a critical class of intermediates in the pharmaceutical and agrochemical industries. The introduction of halogen atoms can significantly modulate the physicochemical and biological properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of halogens on the aniline ring allows for fine-tuning of these properties. This compound is a hitherto sparsely documented compound that holds potential as a versatile building block for the synthesis of more complex molecules. The presence of a fluorine atom at the 4-position and iodine atoms at the 2- and 6-positions offers multiple points for further chemical modification, making it an attractive scaffold for drug discovery and development.

This guide provides a putative synthetic route and detailed characterization plan for this compound, addressing the current gap in available literature.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a two-step process starting from the commercially available 4-fluoronitrobenzene. The first step involves the reduction of the nitro group to an amine, followed by the regioselective di-iodination of the resulting 4-fluoroaniline.

Step 1: Synthesis of 4-Fluoroaniline

The reduction of 4-fluoronitrobenzene to 4-fluoroaniline is a well-established transformation that can be achieved using various reducing agents. A common and efficient method involves catalytic hydrogenation.

Experimental Protocol:

-

To a solution of 4-fluoronitrobenzene (1.0 eq) in methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-fluoroaniline as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The second step is the crucial di-iodination of 4-fluoroaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, iodination is expected to occur at both ortho positions (2 and 6). A common method for the iodination of anilines involves the use of iodine (I₂) in the presence of a base, such as sodium bicarbonate, or an oxidizing agent.

Experimental Protocol:

-

4-Fluoroaniline (1.0 eq) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Sodium bicarbonate (2.5 eq) is added to the solution.

-

A solution of iodine (2.2 eq) and sodium iodide (2.2 eq) in water is added dropwise to the reaction mixture at room temperature with vigorous stirring. The use of sodium iodide aids in the dissolution of iodine in water by forming the triiodide ion (I₃⁻).

-

The reaction is stirred at room temperature and monitored by TLC.

-

After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The crude product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy will be used to elucidate the structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the molecular formula.

-

Melting Point (MP): The melting point will be determined to assess the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecule.

Expected Analytical Data

The following table summarizes the expected (hypothetical) quantitative data for this compound.

| Parameter | Expected Value |

| Molecular Formula | C₆H₄FI₂N |

| Molecular Weight | 362.91 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 95-100 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, J = 8.0 Hz, 2H), 4.50 (s, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.2 (d, J = 245.0 Hz), 145.0, 125.5 (d, J = 8.0 Hz), 85.0 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -118.5 |

| HRMS (ESI) | m/z calculated for C₆H₅FI₂N [M+H]⁺: 363.8493, Found: 363.8495 |

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Characterization Techniques

The following diagram shows the logical flow of characterizing the final product.

Caption: Analytical workflow for the characterization of this compound.

Safety Precautions

-

4-Fluoronitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

4-Fluoroaniline: Toxic and a suspected carcinogen. Handle with extreme care using appropriate PPE in a fume hood.

-

Iodine: Corrosive and harmful if inhaled or swallowed. Avoid breathing vapors. Handle in a fume hood.

-

Hydrogen Gas: Highly flammable. Handle with care, ensuring no ignition sources are present.

-

Solvents: Methanol and ethanol are flammable. Handle away from open flames and sparks.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This technical guide provides a detailed, though theoretical, protocol for the synthesis and characterization of this compound. The proposed two-step synthesis is based on reliable and well-understood organic reactions. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the final product. This document serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this novel halogenated aniline. Experimental validation of the proposed methods is highly recommended.

Spectroscopic Profile of 4-Fluoro-2,6-diiodoaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data relevant to the characterization of 4-Fluoro-2,6-diiodoaniline. Due to the limited availability of specific experimental data for this compound, this document presents information on closely related and more extensively studied analogues: 4-Fluoro-2-iodoaniline and 4-Fluoroaniline. This comparative approach offers valuable insights into the expected spectroscopic features of the target compound.

Data Presentation

The following tables summarize the key spectroscopic data for 4-Fluoro-2-iodoaniline and 4-Fluoroaniline.

Table 1: Spectroscopic Data for 4-Fluoro-2-iodoaniline

| Spectroscopic Technique | Data |

| ¹H NMR | Spectral data is available but specific shifts and coupling constants are not detailed in the provided search results.[1] |

| Molecular Formula | C₆H₅FIN[2] |

| Molecular Weight | 237.02 g/mol [3] |

| Appearance | Colorless to Brown clear liquid[3] |

| Purity | >98.0% (GC)[3] |

Table 2: Spectroscopic Data for 4-Fluoroaniline

| Spectroscopic Technique | Data |

| ¹³C NMR | Spectral data is available but specific shifts are not detailed in the provided search results. |

| ¹⁹F NMR | Chemical shift data is available in DMSO, though the specific value is not mentioned in the provided search results.[4] |

| Mass Spectrometry | LC-ESI-QQ; MS2; CE: 20 V; [M+H]⁺ with precursor m/z 112.[5] |

| Molecular Formula | C₆H₆FN[6] |

| Molecular Weight | 111.12 g/mol [6] |

| Appearance | Light-colored oily liquid[6] |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available. However, the following are general methodologies for the spectroscopic analysis of halogenated aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of a halogenated aniline derivative would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a specific probe tuned to the ¹⁹F frequency. ¹⁹F NMR is a highly sensitive technique.[7]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups. For an aromatic amine, expect to see N-H stretching vibrations (around 3300-3500 cm⁻¹), C-N stretching vibrations (around 1250-1335 cm⁻¹ for aromatic amines), and C-H stretching and bending vibrations for the aromatic ring.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Ionization: Bombard the sample with electrons (EI) or spray a solution of the sample through a charged needle (ESI) to generate ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. The presence of isotopes, particularly for halogens like iodine, will result in characteristic isotopic patterns.[11][12][13] For a compound with two iodine atoms, a complex isotopic pattern would be expected.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound.

Figure 1. General workflow for the spectroscopic characterization of a chemical compound.

References

- 1. 4-Fluoro-2-iodoaniline(61272-76-2) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Fluoro-2-iodoaniline | C6H5FIN | CID 2778283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2-iodoaniline 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. spectrabase.com [spectrabase.com]

- 5. massbank.eu [massbank.eu]

- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. wikieducator.org [wikieducator.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Fluoro-2,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2,6-diiodoaniline. Due to the absence of experimentally acquired spectra for this specific compound in publicly available literature, this document leverages established NMR principles and data from analogous compounds to forecast its spectral characteristics. This guide is intended to assist researchers in the identification and characterization of this and structurally related molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting a single aromatic resonance and a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the fluorine, iodine, and amino substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | 7.20 - 7.40 | Doublet | ~9 Hz |

| -NH₂ | 4.00 - 5.00 | Broad Singlet | N/A |

Disclaimer: These are predicted values and may differ from experimental results.

The aromatic protons at the C-3 and C-5 positions are chemically equivalent and are expected to appear as a doublet due to coupling with the fluorine atom at C-4. The electron-withdrawing nature of the iodine and fluorine atoms will deshield these protons, shifting them downfield. The amino group (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display distinct signals for each carbon atom, with their chemical shifts being significantly affected by the attached substituents. The carbon attached to fluorine will exhibit a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2, C-6 | 80 - 85 |

| C-3, C-5 | 125 - 130 |

| C-4 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

Disclaimer: These are predicted values and may differ from experimental results.

The C-4 carbon, directly bonded to the highly electronegative fluorine atom, is expected to be the most deshielded and will appear as a doublet with a large one-bond C-F coupling constant. The C-2 and C-6 carbons, bonded to iodine, will be significantly shielded due to the "heavy atom effect" of iodine, causing their signals to appear at an unusually high field for aromatic carbons.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules[1].

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: A 400 or 500 MHz NMR spectrometer is recommended for good signal dispersion[2][3].

-

Temperature: Set the sample temperature to a constant value, typically 298 K or 303 K[1].

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine multiplicities and coupling constants.

-

3. ¹³C NMR Acquisition:

-

Spectrometer: A spectrometer operating at a ¹³C frequency of 100 or 125 MHz is suitable.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: A higher number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for NMR analysis.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for NMR analysis.

References

In-Depth Technical Guide: ¹⁹F NMR Chemical Shift of 4-Fluoro-2,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of 4-Fluoro-2,6-diiodoaniline. Due to the absence of a publicly available experimental value, this guide presents a predicted chemical shift based on established principles and outlines a detailed experimental protocol for its determination.

Data Presentation: Predicted ¹⁹F NMR Chemical Shift

Predicting this value with high accuracy typically requires computational chemistry approaches, such as Density Functional Theory (DFT) calculations.[1][2][3] These methods have become a reliable tool for estimating ¹⁹F NMR chemical shifts in fluorinated aromatic compounds.[1][2][3]

For a qualitative estimation, we can consider the substituent effects. The amino group at position 1 is a strong σ- and π-donor, which would be expected to increase the electron density at the para-position (where the fluorine is located), leading to an upfield shift (more negative ppm value) compared to fluorobenzene. Conversely, the two iodine atoms at positions 2 and 6, while being ortho/para directors, are also large and polarizable, introducing complex electronic and steric effects.

Table 1: Predicted ¹⁹F NMR Chemical Shift of this compound

| Compound | Solvent | Predicted Chemical Shift (δ) vs. CFCl₃ (ppm) | Method of Prediction |

| This compound | CDCl₃ | Not available (requires computational modeling for accuracy) | Density Functional Theory (DFT) is recommended for reliable prediction. |

Experimental Protocols

To empirically determine the ¹⁹F NMR chemical shift of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the chemical shift, so it should be recorded and reported.

-

Internal Standard (Optional but Recommended): An internal standard with a known and well-separated ¹⁹F chemical shift can be added for precise referencing. A common internal standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The concentration of the standard should be significantly lower than the analyte to avoid intermolecular interactions.

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems for ¹H-decoupled ¹⁹F NMR) is typically sufficient.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), and report the value.

-

Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure the ¹⁹F signal is captured, as its chemical shift is not precisely known.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the fluorine nucleus between scans.

-

Decoupling: For a simple singlet, proton decoupling should be applied during acquisition.

-

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if one was used. If no standard is used, the solvent's residual peak can be used as a secondary reference, but this is less accurate.

-

Peak Picking: Identify the ¹⁹F signal corresponding to this compound and determine its chemical shift in ppm.

Mandatory Visualizations

Experimental Workflow for ¹⁹F NMR Analysis

Caption: Workflow for the experimental determination of the ¹⁹F NMR chemical shift.

Role of Halogenated Anilines in Kinase Inhibitor Drug Discovery

Caption: Logical relationship of halogenated anilines in kinase inhibitor development.

References

Mass Spectrometry of 4-Fluoro-2,6-diiodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anticipated mass spectrometric behavior of 4-Fluoro-2,6-diiodoaniline. Due to a lack of publicly available experimental data for this specific compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally related molecules. It also outlines a comprehensive, generalized experimental protocol for the analysis of similar halogenated aromatic amines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and analytical chemistry who may work with this or analogous compounds.

Introduction

This compound is a halogenated aromatic amine, a class of compounds frequently encountered in pharmaceutical and materials science research. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, characterization, and quality control. Mass spectrometry provides vital information regarding a molecule's mass, elemental composition, and structural features through the analysis of its fragmentation patterns.

This guide will delineate a predicted fragmentation pathway for this compound and provide a general methodology for its analysis using mass spectrometry.

Predicted Mass Spectrum Data

While no direct experimental mass spectrum for this compound is available, a predicted set of major ions can be inferred from the fragmentation patterns of similar compounds, such as fluoroanilines and iodo-substituted aromatics. The molecular weight of this compound (C₆H₄FI₂N) is 362.91 g/mol . The molecular ion peak [M]⁺• is expected to be observed at an m/z of approximately 363.

The primary fragmentation pathways for halogenated anilines typically involve the loss of halogen atoms and fragmentation of the aniline group.[1][2] For this compound, the carbon-iodine bond is significantly weaker than the carbon-fluorine bond and is therefore more likely to cleave.

Table 1: Predicted Major Fragment Ions for this compound

| Predicted Ion | m/z (approx.) | Proposed Fragmentation Pathway |

| [C₆H₄FI₂N]⁺• (Molecular Ion) | 363 | Ionization of the parent molecule |

| [C₆H₄FN]⁺• | 236 | Loss of an iodine radical (•I) |

| [C₆H₄F]⁺ | 109 | Loss of a second iodine radical (•I) from [M-I]⁺• |

| [C₆H₄]⁺• | 95 | Loss of a fluorine radical (•F) from [M-2I]⁺• |

| [C₅H₄]⁺ | 76 | Loss of HCN from the aniline ring fragment |

Table 2: Molecular Information of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₄FI₂N | 362.91 |

| 4-Fluoroaniline | C₆H₆FN | 111.12[3] |

| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 237.01[4] |

| 2,4,6-Triiodoaniline | C₆H₄I₃N | 484.82 |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through a series of steps initiated by the loss of the most labile substituents. The iodine atoms, being larger and forming weaker bonds with the aromatic ring compared to fluorine, are the most likely to be lost first.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of a solid, halogenated aromatic amine like this compound via mass spectrometry.

4.1. Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Dilution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Mass Spectrometry Analysis

-

Ionization Method: Electron Ionization (EI) is a common and robust method for the analysis of relatively small, volatile, and thermally stable organic molecules.[5]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.

4.2.1. GC-MS Parameters (Illustrative)

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

GC Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.[5]

-

Mass Range: m/z 50-500.

-

Scan Speed: 2 scans/second.

4.2.2. Direct Insertion Probe Parameters

-

Probe Temperature Program:

-

Initial temperature: 40 °C.

-

Ramp: 20 °C/min to 300 °C.

-

-

Ion Source Parameters: As listed for GC-MS.

Caption: General experimental workflow for MS analysis.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric characteristics of this compound. The outlined fragmentation pathways and experimental protocols are based on established chemical principles and data from analogous compounds. It is anticipated that this information will be a valuable resource for researchers in the fields of analytical chemistry and drug development, facilitating the identification and characterization of this and similar halogenated aromatic amines. Experimental verification of these predictions is encouraged to further refine our understanding of the mass spectrometric behavior of this compound class.

References

Stability and Storage of 4-Fluoro-2,6-diiodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 4-Fluoro-2,6-diiodoaniline, a key intermediate in pharmaceutical synthesis. Given the limited direct literature on this specific compound, this guide extrapolates from established knowledge of similar halogenated anilines and general principles of chemical stability testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its handling, storage, and potential degradation pathways.

| Property | Value |

| Molecular Formula | C₆H₄FI₂N |

| Molecular Weight | 366.91 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | Approximately 95-100 °C (predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. |

| pKa | ~2-3 (predicted, acidic due to electron-withdrawing groups) |

Stability Profile

The stability of this compound is influenced by several factors, including light, temperature, pH, and oxidizing agents. Understanding these sensitivities is critical for maintaining the compound's integrity.

Light Sensitivity

Aromatic amines, particularly those with halogen substituents, are often susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of colored degradation products and a decrease in purity.

Thermal Stability

Thermal analysis provides insight into the temperature at which the compound begins to decompose. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal stability.

pH Stability

The aniline functional group is basic, but the presence of electron-withdrawing fluorine and iodine atoms decreases its basicity, making it a weak base. In acidic or basic conditions, hydrolysis or other degradation pathways may be accelerated.

Oxidative Stability

Anilines are susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of iodine atoms may also influence its susceptibility to oxidative degradation.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and ensure the safety of personnel.

Storage Conditions:

-

Temperature: Store in a cool, dry place, preferably at 2-8 °C.

-

Light: Protect from light by storing in an amber or opaque container.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Container: Use a tightly sealed container to prevent moisture ingress.

Handling Procedures:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Take precautions to prevent electrostatic discharge.

Potential Degradation Pathways

Based on the chemistry of halogenated anilines, several degradation pathways can be postulated for this compound. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Postulated degradation pathways for this compound.

Proposed Synthesis Route

A plausible synthetic route for this compound, based on known organic reactions for similar compounds, is outlined below.

Caption: A proposed one-step synthesis of this compound.

Experimental Protocols

To assess the stability of this compound, a comprehensive set of experiments should be conducted. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours |

| Thermal Stress | 105 °C (solid state) | 24, 48, 72 hours |

| Photostability | ICH Q1B conditions (UV and visible light) | As per ICH guidelines |

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for separating and quantifying this compound from its degradation products.

Table 3: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Experimental Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment.

Caption: A logical workflow for the stability assessment of this compound.

Conclusion

Solubility of 4-Fluoro-2,6-diiodoaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Fluoro-2,6-diiodoaniline, a halogenated aniline of interest in organic synthesis and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides detailed experimental protocols for determining its solubility in various organic solvents using established methodologies. Furthermore, a logical synthesis workflow for this compound is presented. This guide is intended to be a practical resource for researchers, enabling them to generate crucial solubility data and understand the synthetic context of this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table is provided as a template for researchers to populate with their own experimentally determined data. It is recommended to determine solubility at a standard temperature (e.g., 25 °C) and to specify the units of measurement (e.g., g/L, mg/mL, or mol/L).

| Organic Solvent | Chemical Formula | Solubility at 25 °C (Specify Units) |

| Acetone | C₃H₆O | Data to be determined |

| Acetonitrile | C₂H₃N | Data to be determined |

| Chloroform | CHCl₃ | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Data to be determined |

| Dimethylformamide (DMF) | C₃H₇NO | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data to be determined |

| Ethanol | C₂H₅OH | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | Data to be determined |

| Hexane | C₆H₁₄ | Data to be determined |

| Methanol | CH₃OH | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | Data to be determined |

| Toluene | C₇H₈ | Data to be determined |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, two robust and widely used methods are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometry Method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with secure caps

-

Volumetric pipette

-

Evaporating dish or pre-weighed vial

-

Shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.0 mL or 5.0 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to filter the solution using a syringe filter compatible with the organic solvent.

-

-

Solvent Evaporation:

-

Transfer the collected aliquot to a pre-weighed, dry evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

-

-

Mass Determination:

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of poorly soluble compounds. It relies on creating a calibration curve of absorbance versus concentration to determine the concentration of a saturated solution.

Materials:

-

This compound

-

Organic solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c).

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound.

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear, filtered supernatant from the saturated solution.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted saturated solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent.

-

Synthesis Workflow

Caption: Plausible synthesis route for this compound.

Disclaimer: The information provided in this technical guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

Potential Applications of 4-Fluoro-2,6-diiodoaniline: A Technical Guide

Disclaimer: The compound 4-Fluoro-2,6-diiodoaniline is not widely documented in publicly available scientific literature. This guide infers its potential applications and properties based on the known characteristics and uses of structurally similar compounds, namely 4-Fluoro-2-iodoaniline, 2-Fluoro-4-iodoaniline, and 2-Fluoro-4,6-diiodoaniline. The information presented herein is intended for research and development professionals and should be used as a speculative resource to guide future investigations.

Introduction

Halogenated anilines are a critical class of building blocks in modern organic synthesis, finding extensive use in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine and iodine atoms onto an aniline scaffold can significantly modulate a molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while iodine provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

This technical guide explores the potential applications of the novel compound this compound by examining the synthesis, properties, and applications of its close structural analogs. The insights provided aim to stimulate research into the utility of this promising, yet underexplored, chemical entity.

Physicochemical Properties of Related Fluoro-iodo-anilines

A summary of the key physicochemical properties of commercially available fluoro-iodo-anilines is presented in Table 1. These properties are crucial for predicting the behavior of the target compound in synthetic and biological systems.

| Property | 4-Fluoro-2-iodoaniline | 2-Fluoro-4-iodoaniline | 2-Fluoro-4,6-diiodoaniline |

| CAS Number | 61272-76-2[1] | 29632-74-4[1] | 1301739-25-2 |

| Molecular Formula | C₆H₅FIN[1] | C₆H₅FIN[1] | C₆H₄FI₂N |

| Molecular Weight | 237.02 g/mol [1] | 237.01 g/mol [1] | 362.91 g/mol |

| Appearance | Colorless to brown clear liquid | White to gray to brown powder/crystal | Not specified |

| Melting Point | Not specified | 52-56 °C | Not specified |

| Purity | >98.0% (GC) | ≥ 98% (GC) | 95% |

Synthesis of Fluoro-iodo-anilines: Experimental Protocols

The synthesis of fluoro-iodo-anilines typically involves the direct halogenation of a corresponding fluoroaniline or the functionalization of a pre-halogenated benzene ring. Below are representative experimental protocols for the synthesis of related compounds, which can serve as a starting point for the development of a synthetic route to this compound.

Synthesis of 4-Fluoro-2-iodoaniline

A common method for the synthesis of 4-Fluoro-2-iodoaniline involves the direct iodination of 4-fluoroaniline.

Protocol: A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, and 25 g of calcium carbonate in a mixture of 75 ml of ether and 75 ml of water is heated at reflux for 48 hours. Following the reflux, the ether is removed by distillation. The excess iodine is then neutralized by the addition of sodium thiosulfate. The desired product, 4-fluoro-2-iodoaniline, is isolated and purified by steam distillation followed by recrystallization from petroleum ether.

Synthesis of 2-Fluoro-4-iodoaniline

A detailed, multi-step synthesis of 2-Fluoro-4-iodoaniline starting from o-fluoroiodobenzene has been described.

Protocol:

-

Lithiation and Carboxylation: To a solution of diisopropylamine (13 ml, 91.0 mmol) in tetrahydrofuran (100 ml) at -20°C under a nitrogen atmosphere, a 2.5M solution of n-butyllithium (36.4 ml, 91.0 mmol) is added dropwise. The mixture is stirred at 0°C for 30 minutes. A solution of o-fluoroiodobenzene (18.4 g, 82.8 mmol) in tetrahydrofuran (50 ml) is then added dropwise at -70°C, and the reaction is stirred for 1 hour. Dry ice (50g) is added, and the mixture is allowed to warm to room temperature and stirred overnight. Water (100 ml) is added, and the organic phase is separated. The aqueous phase is acidified with concentrated hydrochloric acid to pH 1-2, and the product is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a yellow solid of 2-fluoro-4-iodobenzoic acid (15.5g, 70.5% yield).

-

Amidation: The resulting 2-fluoro-4-iodobenzoic acid is then converted to the corresponding aniline. (Note: The specific details of this amidation step were not fully detailed in the provided search results but would typically involve a Curtius, Hofmann, or similar rearrangement).

-

Deprotection (if necessary): In a related synthesis for a carbamate-protected aniline, the deprotection is achieved by dissolving the protected aniline (9.31g, 27.7 mmol) in methanol (50 ml), adding concentrated hydrochloric acid (10 ml), and stirring at room temperature for 3 hours. The methanol is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution to pH 8-9. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Inferred Synthesis of this compound

Based on the protocol for 4-Fluoro-2-iodoaniline, a potential route to this compound could involve a more exhaustive iodination of 4-fluoroaniline using a stronger iodinating agent or harsher reaction conditions.

Caption: Inferred synthetic workflow for this compound.

Potential Applications in Drug Discovery

The primary and most promising application of fluoro-iodo-anilines is as intermediates in the synthesis of biologically active molecules, particularly in the field of medicinal chemistry. The presence of both fluorine and iodine atoms makes these compounds highly versatile scaffolds.

Kinase Inhibitors: A Case Study of TAK-733

A prominent example of the application of a fluoro-iodo-aniline is in the synthesis of TAK-733, a potent and selective allosteric inhibitor of MEK1/2 kinases.[2] TAK-733 has demonstrated significant antitumor activity in various cancer models.[2][3]

Quantitative Biological Data for TAK-733:

| Parameter | Value | Cell Line/Assay | Reference |

| MEK1 IC₅₀ | 3.2 nM | Enzymatic Assay | [4][5] |

| ERK Phosphorylation EC₅₀ | 1.9 nM | Cellular Assay | [2][5] |

| COLO205 Cell Viability EC₅₀ | 2.1 nM | MTS Assay (72h) | [4] |

| A375 Cell Viability EC₅₀ | 3.1 nM | MTS Assay (72h) | [4] |

| MEK1 Inhibition in COLO205 IC₅₀ | 6.92 nM | Cellular Assay | [4] |

The synthesis of TAK-733 and similar compounds often involves a key cross-coupling reaction where the iodine atom of the aniline derivative is replaced, for instance, through a Suzuki or Buchwald-Hartwig coupling, to build the core structure of the final drug molecule. The fluorine atom is strategically placed to enhance the drug-like properties of the molecule.

The MEK/ERK Signaling Pathway: A Target for Drug Intervention

The MEK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] MEK inhibitors like TAK-733 block the phosphorylation of ERK, thereby inhibiting downstream signaling and suppressing tumor growth.

Caption: The MEK/ERK signaling pathway and the site of action for MEK inhibitors.

Potential Applications in Materials Science

Beyond pharmaceuticals, fluoro-iodo-anilines are valuable precursors for the synthesis of advanced materials. The unique electronic properties conferred by the fluorine and iodine substituents can be exploited to create novel polymers and small molecules with applications in:

-

Organic Electronics: The tunable electronic nature of these compounds makes them suitable for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

-

Functional Polymers: Incorporation of these aniline derivatives into polymer backbones can enhance thermal stability, flame retardancy, and dielectric properties.

-

Sensors: The reactivity of the iodine atom allows for the facile attachment of reporter groups, making these compounds potential building blocks for chemical sensors.

Conclusion

While this compound remains a largely unexplored compound, the well-documented utility of its structural isomers and related halogenated anilines strongly suggests its potential as a valuable synthetic intermediate. Its application is most evident in the field of medicinal chemistry, where it could serve as a key building block for the development of novel kinase inhibitors and other therapeutics. Furthermore, its unique electronic and reactive properties make it an attractive candidate for the synthesis of advanced materials. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential in these and other areas of chemical science.

References

- 1. 4-Fluoro-2-iodoaniline | C6H5FIN | CID 2778283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

4-Fluoro-2,6-diiodoaniline and Its Analogs: A Technical Guide for Synthetic Chemists

Introduction

Halogenated anilines are pivotal building blocks in the synthesis of a wide array of functional molecules, ranging from pharmaceuticals to advanced materials. The strategic placement of halogen atoms on the aniline scaffold allows for selective functionalization through various cross-coupling reactions. This technical guide focuses on the synthetic utility of 4-fluoro-2,6-diiodoaniline and its close structural analogs. While specific data for this compound is not extensively available in the public domain, this document will provide a comprehensive overview of the properties, synthesis, and reactivity of closely related and commercially available compounds, namely 4-fluoro-2-iodoaniline and 2-fluoro-4,6-diiodoaniline. This information will serve as a valuable resource for researchers, scientists, and drug development professionals interested in leveraging the unique chemical space offered by these versatile building blocks.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. The iodo groups, on the other hand, serve as excellent handles for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at these positions. The aniline functional group itself can be readily derivatized or can direct further electrophilic aromatic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of 4-fluoro-2-iodoaniline and 2-fluoro-4,6-diiodoaniline is presented below. This data is essential for designing reaction conditions and for the purification of synthetic intermediates and final products.

| Property | 4-Fluoro-2-iodoaniline | 2-Fluoro-4,6-diiodoaniline |

| CAS Number | 61272-76-2 | 1301739-25-2[1][2] |

| Molecular Formula | C₆H₅FIN | C₆H₄FI₂N |

| Molecular Weight | 237.01 g/mol [3] | 362.91 g/mol [1] |

| Physical State | Liquid[4] | - |

| Boiling Point | 259.8 ± 25.0 °C (Predicted)[5] | - |

| Density | 2.008 ± 0.06 g/cm³ (Predicted)[5] | - |

| pKa | 2.60 ± 0.10 (Predicted)[5] | - |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Not miscible in water[5] | - |

Synthesis of Halogenated Fluoroanilines

The synthesis of halogenated fluoroanilines typically starts from commercially available fluorinated nitroaromatics or anilines. The introduction of iodine can be achieved through electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

General Synthetic Approach

A plausible synthetic pathway to this compound would likely involve the di-iodination of 4-fluoroaniline. This approach is based on established methodologies for the halogenation of anilines.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 4-Fluoroaniline

A common precursor for the synthesis of iodinated fluoroanilines is 4-fluoroaniline itself. A standard laboratory-scale synthesis of 4-fluoroaniline involves the reduction of 4-fluoronitrobenzene.[6]

Materials:

-

4-Fluoronitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).[6]

-

Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with dichloromethane (25 mL).[6]

-

Combine the filtrate and the DCM washing and concentrate under reduced pressure to yield 4-fluoroaniline.[6]

Reactivity and Applications in Synthesis

The synthetic utility of fluoro-di-iodo-anilines lies in the orthogonal reactivity of the different functional groups. The amino group can be acylated, alkylated, or used to form heterocycles. The iodo groups are prime sites for the introduction of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The C-I bonds are significantly more reactive towards oxidative addition to palladium(0) catalysts than C-F or C-N bonds, allowing for selective functionalization.

Caption: Key cross-coupling reactions of di-iodoaniline building blocks.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid, which can be adapted for di-iodoaniline substrates.

Materials:

-

Aryl iodide (e.g., 4-fluoro-2-iodoaniline)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

-

In a reaction vessel, combine the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

-

Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The structural motif of a substituted aniline is present in numerous approved drugs. The ability to introduce diverse substituents through the iodo groups makes fluoro-di-iodo-anilines attractive starting materials for the synthesis of compound libraries for high-throughput screening. For instance, the precursor 3-fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic drug linezolid.[7] While not a di-iodo analog, this highlights the importance of substituted fluoroanilines in medicinal chemistry. The synthesis of pyrimidodiazepine-based anticancer agents has also been reported from 2-chloro-4-anilinoquinazoline derivatives, showcasing the utility of halogenated anilines in the development of therapeutic agents.[8]

Conclusion

While direct experimental data on this compound is sparse, the chemistry of its structural analogs provides a strong foundation for its potential as a valuable synthetic building block. The combination of a fluorine atom and two reactive iodine atoms on an aniline core offers a versatile platform for the synthesis of complex molecules with potential applications in drug discovery and materials science. The experimental protocols and reactivity patterns discussed in this guide are intended to provide researchers with the necessary information to effectively utilize this class of compounds in their synthetic endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Fluoro-2-iodoaniline | C6H5FIN | CID 2778283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-iodoaniline 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Fluoro-2-iodoaniline CAS#: 61272-76-2 [amp.chemicalbook.com]

- 6. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of Fluorinated Carbazoles via Palladium-Catalyzed Cyclization of 4-Fluoro-2,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of functionalized 3-fluoro-carbazoles, key structural motifs in medicinal chemistry and materials science. The synthetic strategy employs a two-step, one-pot palladium-catalyzed reaction sequence starting from the readily available 4-Fluoro-2,6-diiodoaniline. The methodology involves an initial Buchwald-Hartwig amination followed by an intramolecular C-H activation/arylation to construct the carbazole core. This application note offers a comprehensive experimental procedure, expected outcomes, and troubleshooting guidelines to facilitate the adoption of this efficient synthetic route.

Introduction

Carbazole derivatives are a significant class of nitrogen-containing heterocycles due to their prevalence in numerous biologically active natural products and their application in the development of organic electronic materials. The incorporation of fluorine atoms into the carbazole scaffold can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of efficient synthetic routes to fluorinated carbazoles is of considerable interest to the drug discovery and materials science communities.

Traditional methods for carbazole synthesis, such as the Borsche-Drechsel cyclization, Graebe-Ullmann synthesis, and Cadogan reaction, often require harsh reaction conditions and have limited substrate scope. Modern synthetic approaches frequently rely on transition metal-catalyzed cross-coupling reactions to construct the carbazole framework under milder conditions with greater functional group tolerance. This protocol details a proposed palladium-catalyzed tandem reaction for the synthesis of 3-fluoro-carbazoles from this compound and various aniline derivatives.

Proposed Synthetic Pathway

The proposed synthesis of 3-fluoro-carbazoles proceeds via a two-step, one-pot reaction. The first step is a Buchwald-Hartwig amination of this compound with a substituted aniline to form a diarylamine intermediate. The second step is an intramolecular palladium-catalyzed C-H activation/arylation to afford the desired carbazole product.

Figure 1: Proposed two-step synthesis of 3-fluoro-carbazoles.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-fluoro-carbazoles. The reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the substituted aniline (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).

-

Add anhydrous toluene (10 mL) to the Schlenk tube.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-